

# discovery and history of nisin variants

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An In-depth Technical Guide to the Discovery and History of Nisin Variants

## Introduction

Nisin is a polycyclic antibacterial peptide produced by the bacterium *Lactococcus lactis* and is notable for being the first discovered and most extensively studied lantibiotic.<sup>[1][2][3]</sup> Its journey began in 1928, the same year penicillin was discovered, when it was identified in fermented milk cultures.<sup>[1][4][5]</sup> Initially recognized for its ability to inhibit cheese starter cultures, it was later named "nisin" (Group N Streptococcus Inhibitory Substance).<sup>[1]</sup> Commercially produced since the 1950s, nisin has been approved as a safe food additive (E234) by the FAO/WHO and is used in over 50 countries to prevent spoilage in a variety of food products.<sup>[1][4][5][6][7]</sup>

Nisin's potent antimicrobial activity is primarily directed against Gram-positive bacteria, including significant foodborne pathogens like *Listeria monocytogenes* and *Clostridium botulinum*.<sup>[1][5][8]</sup> This activity stems from a dual mode of action: it inhibits cell wall synthesis by binding to Lipid II, an essential precursor for peptidoglycan, and it forms pores in the bacterial membrane, leading to cell death.<sup>[1][9][10]</sup>

The peptide itself is ribosomally synthesized as a 57-amino acid precursor (pre-nisin) which then undergoes extensive post-translational modifications.<sup>[1][11]</sup> These modifications create unusual amino acids such as lanthionine (Lan), methyllanthionine (MeLan), dehydroalanine (Dha), and dehydroaminobutyric acid (Dhb), which are crucial for its structure and function.<sup>[2][12]</sup> The gene-encoded nature of nisin makes it an ideal candidate for bioengineering, allowing for the creation of novel variants with improved properties.<sup>[13][14]</sup> This guide provides a

comprehensive overview of the discovery of natural nisin variants and the subsequent development of bioengineered analogues, detailing the experimental methodologies and key findings in the field.

## Discovery of Natural Nisin Variants

While Nisin A was the first variant to be characterized, genomic mining and screening of diverse environments have led to the discovery of numerous other natural variants.<sup>[1][4]</sup> These variants, produced by various species of *Lactococcus*, *Streptococcus*, and other bacteria, differ primarily in their amino acid sequences, which can influence their antimicrobial spectrum, solubility, and stability.<sup>[1][4][6]</sup>

- Nisin A: The archetypal variant, discovered in 1928 and produced by *Lactococcus lactis*.<sup>[1][4][6]</sup>
- Nisin Z: Isolated from *L. lactis* NIZO 22186, it differs from Nisin A by a single amino acid substitution (His27Asn).<sup>[4][6]</sup> This change enhances its solubility and diffusion rate at neutral pH.<sup>[4][15]</sup>
- Nisin F: Produced by *L. lactis* F10 isolated from a freshwater catfish, it has two substitutions compared to Nisin A: His27Asn and Ile30Val.<sup>[4][6]</sup>
- Nisin Q: Isolated from *L. lactis* 61-14 from a river in Japan, it features four amino acid changes compared to Nisin A (Ala15Val, Met21Leu, His27Asn, and Ile30Val).<sup>[4][6][7]</sup>
- Nisin U and U2: These were the first variants found to be produced by a different genus, *Streptococcus uberis*.<sup>[6][16]</sup> They are more distantly related to Nisin A, with 9 and 10 amino acid differences, respectively, and are also three amino acids shorter.<sup>[6]</sup>
- Nisin H: The first variant isolated from a mammalian gastrointestinal tract (*Streptococcus hyointestinalis*), its sequence shares features with both lactococcal and streptococcal nisins.<sup>[1][4]</sup>
- Nisin P: Identified through genome mining in *Streptococcus gallolyticus* subsp. *pasteurianus*.<sup>[4]</sup>
- Nisin O: Discovered in *Blautia obeum* A2-162, a dominant human gut bacterium.<sup>[17][18]</sup>

- Cenin (Nisin J): A short natural variant from *Clostridium estertheticum* that lacks the C-terminal rings D and E.[\[9\]](#) It kills bacteria by inhibiting cell wall synthesis but does not form pores.[\[9\]](#)
- Nisin S: A novel variant produced by *Ligilactobacillus salivarius* isolated from the gastrointestinal tract of pigs.[\[19\]](#)
- Nisin G and E: More recent discoveries, with Nisin G produced by *Streptococcus salivarius* and Nisin E by *Streptococcus equinus*.[\[20\]](#)

The ongoing discovery of new variants from diverse microbiomes highlights the widespread distribution of nisin-like gene clusters and suggests a significant role for these peptides in microbial competition.[\[1\]](#)[\[21\]](#)

## Bioengineered Nisin Variants

Despite its effectiveness, wild-type nisin possesses limitations such as low solubility and stability at neutral pH, which can restrict its application.[\[22\]](#)[\[23\]](#)[\[24\]](#) Protein engineering has been employed to overcome these shortcomings and to generate variants with enhanced properties, such as improved activity, a broader antimicrobial spectrum (including against Gram-negative bacteria), and resistance to degradation.[\[4\]](#)[\[14\]](#)[\[22\]](#)

Common strategies for nisin bioengineering include:

- Site-Directed Mutagenesis: This technique is used to introduce specific amino acid substitutions at key positions. For example, mutations in the flexible hinge region (connecting the N-terminal and C-terminal domains) have been shown to enhance flexibility and antimicrobial activity.[\[23\]](#) Variants with substitutions like N27K and H31K have demonstrated increased activity against both Gram-positive and Gram-negative pathogens.[\[13\]](#)
- Random Mutagenesis: This approach creates large libraries of nisin derivatives, which can then be screened for variants with desired improvements.[\[14\]](#) One such effort generated over 8,000 derivatives to identify a variant with enhanced activity against *Streptococcus agalactiae*.[\[14\]](#)
- Hybrid Peptide Construction: This involves fusing the lipid II binding domain of nisin with C-terminal motifs from other lantibiotics to create hybrid peptides with novel activities.[\[14\]](#)

These bioengineering efforts have yielded numerous valuable variants, demonstrating the potential to tailor nisin for specific therapeutic and industrial applications.[\[13\]](#)[\[22\]](#)[\[23\]](#)

## Data Presentation

### Table 1: Discovery and Characteristics of Selected Natural Nisin Variants

Variant	Year of Discovery	Producing Organism	Source of Isolation	Key Amino Acid Substitutions (vs. Nisin A)	Reference(s)
Nisin A	1928	Lactococcus lactis	Fermented milk	-	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Nisin Z	1991	Lactococcus lactis	Dairy product	His27Asn	<a href="#">[4]</a> <a href="#">[6]</a>
Nisin F	2008	Lactococcus lactis	Freshwater catfish	His27Asn, Ile30Val	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[25]</a>
Nisin Q	2003	Lactococcus lactis	River water	Ala15Val, Met21Leu, His27Asn, Ile30Val	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Nisin U	2006	Streptococcus uberis	Bovine milk (mastitis)	9 amino acid differences	<a href="#">[4]</a> <a href="#">[6]</a>
Nisin U2	2006	Streptococcus agalactiae	Bovine milk (mastitis)	10 amino acid differences	<a href="#">[6]</a>
Nisin H	2015	Streptococcus hyointestinalis	Porcine intestine	Multiple differences	<a href="#">[1]</a> <a href="#">[4]</a>
Nisin O	2017	Blautia obeum	Human gastrointestinal tract	Multiple differences	<a href="#">[17]</a>
Cesin (J)	2023	Clostridium estertheticum	-	Truncated peptide, lacks rings D & E	<a href="#">[9]</a>
Nisin S	2022	Ligilactobacillus salivarius	Porcine gastrointestinal	Multiple differences	<a href="#">[19]</a>

al tract

**Table 2: Comparative Antimicrobial Activity (MIC,  $\mu$ M) of Selected Nisin Variants**

Target Pathogen	Nisin A	Nisin Z	Nisin F	Nisin Q	Nisin H	Reference(s)
Staphylococcus aureus (MSSA)	0.78	-	-	-	0.19	<a href="#">[26]</a>
Staphylococcus aureus (MRSA)	6.25	-	-	-	0.78	<a href="#">[26]</a>
Staphylococcus aureus 8325-4	>10	10	2.5	>10	-	<a href="#">[6]</a>
Enterococcus faecium ATCC 35667	3.12	-	-	-	1.56	<a href="#">[26]</a>
Listeria innocua ATCC 33090	> Nisin Q/Z	More active than A	-	More active than A	-	<a href="#">[6]</a>
Bacillus subtilis 168	0.39	-	-	-	0.19	<a href="#">[26]</a>
Lactococcus lactis HP	2.5	1.25	1.25	5	-	<a href="#">[6]</a>

Note: MIC values can vary between studies due to different experimental conditions. This table provides a comparative summary based on available data.

## Experimental Protocols

### Protocol 1: Screening for Nisin-Producing Strains

- **Sample Collection:** Obtain environmental samples (e.g., dairy products, soil, animal feces).
- **Isolation:** Serially dilute the samples and plate them on a suitable growth medium (e.g., M17 agar for lactic acid bacteria).
- **Overlay Assay:** After incubation and colony formation, overlay the plate with a soft agar seeded with a sensitive indicator strain (e.g., *Micrococcus luteus* or *Lactococcus lactis*).
- **Identification of Producers:** Incubate the plates again. The presence of a clear zone of inhibition around a colony indicates the production of an antimicrobial substance.
- **Confirmation:** Isolate the producer strain. Use PCR with primers specific to nisin-related genes (*nisA*, *nisB*, etc.) to confirm it is a nisin variant producer. Sequence the structural gene to identify the variant.

### Protocol 2: Purification of Nisin Variants

- **Cultivation:** Grow the nisin-producing strain in a suitable liquid medium (e.g., GM17 broth) to a high cell density.<sup>[27]</sup>
- **Cell Removal:** Centrifuge the culture to pellet the cells. The supernatant contains the secreted nisin.
- **pH Adjustment & Precipitation:** Adjust the supernatant to pH 3.0 with HCl. Heat to 70°C for 10 minutes to inactivate proteases. Allow cooling and precipitation of proteins overnight at 4°C.
- **Centrifugation:** Collect the precipitate containing crude nisin by centrifugation.
- **Chromatography:** Re-dissolve the precipitate in a suitable buffer. Purify the nisin variant using a combination of chromatographic techniques, such as ion-exchange chromatography.

followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Verification: Confirm the purity and mass of the final product using mass spectrometry.

## Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

- Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the purified nisin variant in a suitable broth medium.
- Inoculation: Inoculate each well with a standardized suspension of the target bacterial strain to a final concentration of  $\sim 5 \times 10^5$  CFU/mL.
- Controls: Include a positive control (broth with inoculum, no nisin) and a negative control (broth only).
- Incubation: Incubate the plate at the optimal temperature for the target strain (e.g., 37°C) for 18-24 hours.[\[26\]](#)
- Determination of MIC: The MIC is defined as the lowest concentration of the nisin variant that completely inhibits visible growth of the target bacterium.

## Protocol 4: Generation of Bioengineered Nisin Variants (Site-Directed Mutagenesis)

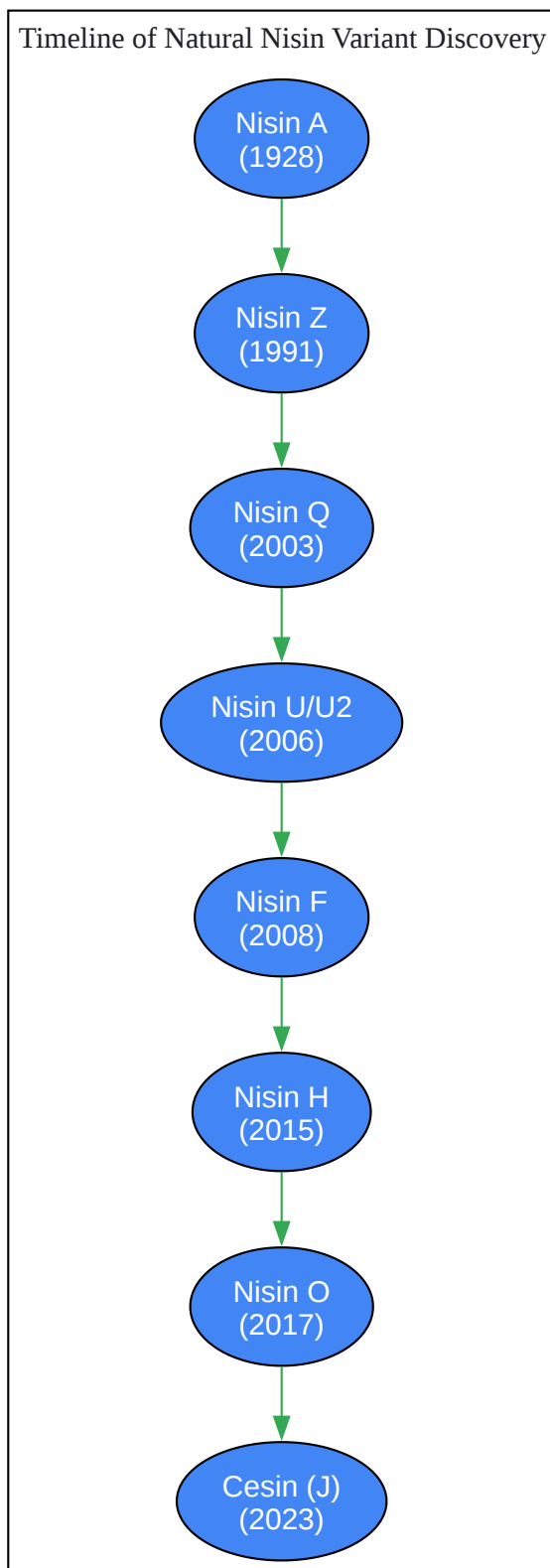
- Plasmid Isolation: Isolate the plasmid containing the nisin structural gene (nisA) from a suitable host (e.g., *Lactococcus lactis*).
- Primer Design: Design PCR primers that contain the desired mutation (codon change) for the target amino acid position.
- Mutagenesis PCR: Perform PCR using the isolated plasmid as a template and the mutagenic primers. This creates a new plasmid containing the mutated nisA gene.
- Template Removal: Digest the original, non-mutated template plasmid using the DpnI enzyme, which specifically targets methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated (mutant) plasmid intact.



- Transformation: Transform a suitable expression host (e.g., a nisin-negative *L. lactis* strain or *E. coli*) with the mutated plasmid.[\[14\]](#)[\[23\]](#)
- Expression and Verification: Culture the transformed host to express the nisin variant. Purify the peptide and verify the mutation and its effect on antimicrobial activity using the protocols described above.

## Mandatory Visualizations

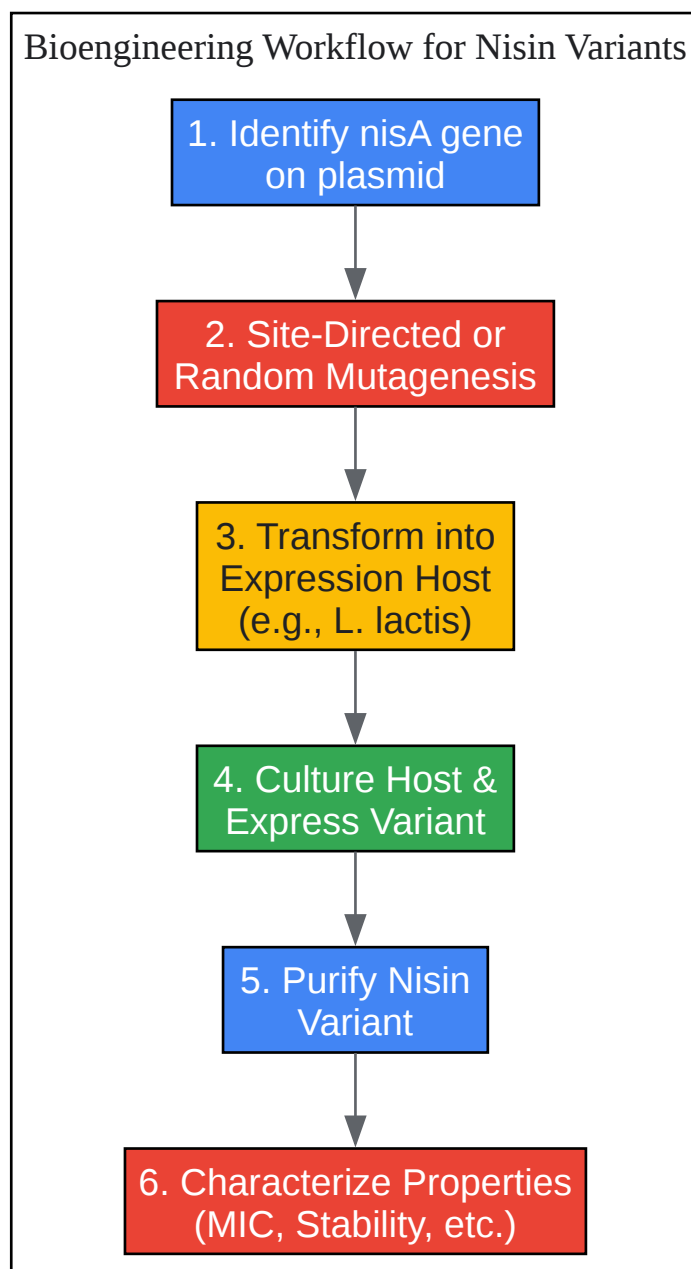
### Timeline of Natural Nisin Variant Discovery



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Caption: A timeline showing the discovery of major natural nisin variants.

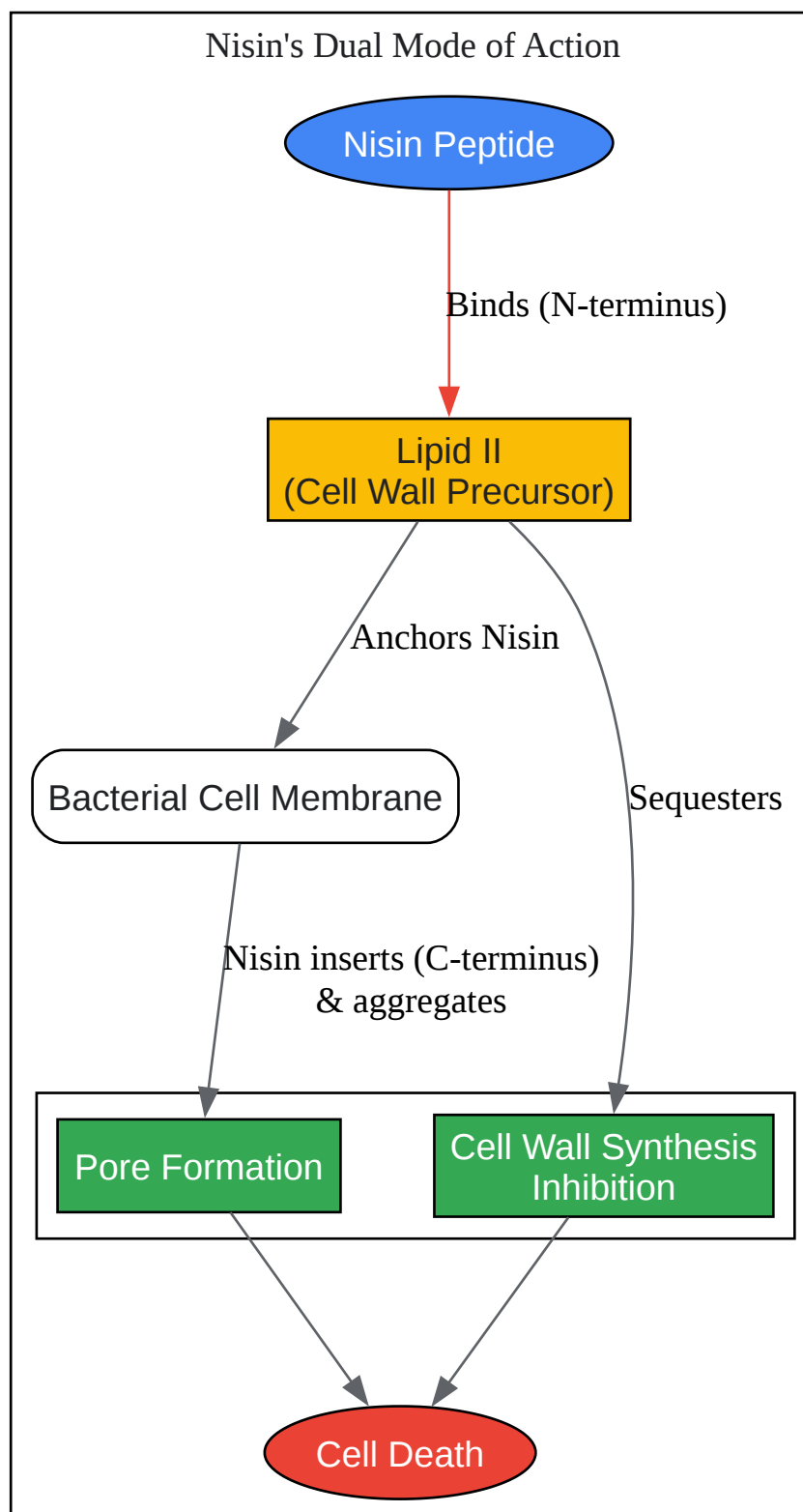
## General Workflow for Bioengineering Nisin Variants



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Caption: A generalized workflow for creating and testing bioengineered nisin variants.

## Nisin's Dual Mode of Action Signaling Pathway



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Caption: Nisin's dual mechanism involving Lipid II binding and pore formation.

## Conclusion

From its initial discovery nearly a century ago to the cutting-edge bioengineering of today, nisin has remained a subject of intense scientific interest. The unearthing of numerous natural variants has not only expanded our understanding of its structure-function relationships but has also provided a rich template for protein engineering.<sup>[1][3]</sup> The ability to rationally design and produce nisin variants with enhanced stability, solubility, and antimicrobial spectra opens up new possibilities for its use beyond food preservation.<sup>[13][14][22]</sup> As antibiotic resistance continues to be a major global health threat, the development of potent, next-generation nisin-based therapeutics for clinical and veterinary applications represents a promising and critical area of future research.<sup>[1][14]</sup>

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